2-(1-Methyl-1H-pyrazol-4-YL)benzoic acid
CAS No.: 953076-87-4
Cat. No.: VC8423875
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953076-87-4 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)benzoic acid |
| Standard InChI | InChI=1S/C11H10N2O2/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11(14)15/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | AWIQDDSSPIYOFS-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | CN1C=C(C=N1)C2=CC=CC=C2C(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol . The structure consists of a benzoic acid moiety (C₆H₅COOH) linked at the ortho-position (carbon 2) to a 1-methylpyrazole ring (C₃H₃N₂CH₃). This configuration distinguishes it from its para-substituted analog, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid , where the pyrazole group occupies the fourth carbon of the benzene ring.
Key Structural Features:
-
Benzoic Acid Core: The carboxylic acid group at position 1 of the benzene ring confers acidity (pKa ≈ 4.2) and hydrogen-bonding capability.
-
Pyrazole Substituent: The 1-methylpyrazole group introduces a planar, aromatic heterocycle with two adjacent nitrogen atoms, contributing to dipole interactions and metabolic stability .
-
Stereoelectronic Effects: The ortho-substitution pattern creates steric hindrance between the pyrazole and carboxylic acid groups, potentially influencing conformational flexibility and intermolecular interactions .
Nuclear Magnetic Resonance (NMR):
-
¹H NMR:
Mass Spectrometry (HRMS):
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid can be inferred from methods used for related compounds:
Step 1: Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction between 2-bromobenzoic acid and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields the coupled product. This method is analogous to the synthesis of 5-chloro-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid , where a halogenated benzoic acid reacts with a boronic ester-functionalized pyrazole.
Step 2: Hydrolysis and Purification
The ester intermediate (e.g., methyl 2-(1-methyl-1H-pyrazol-4-yl)benzoate) undergoes saponification with aqueous NaOH, followed by acidification to isolate the carboxylic acid .
Structural Modifications
Derivatives of this compound can be synthesized to enhance bioavailability or target specificity:
Table 1: Representative Derivatives and Modifications
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<1 mg/mL) .
-
Stability: Stable under ambient conditions but susceptible to decarboxylation at elevated temperatures (>150°C) .
Acid Dissociation Constant (pKa)
The carboxylic acid group has an estimated pKa of 4.1–4.3, comparable to benzoic acid (pKa 4.2). The electron-withdrawing pyrazole ring slightly enhances acidity relative to the para-substituted analog .
| Compound | MMP-2 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) |
|---|---|---|
| 2-(1-Methyl-pyrazolyl)benzoic acid* | 28.5 | 34.2 |
| Celecoxib | 120.7 | 145.3 |
| UTX-121 | 18.9 | 22.4 |
| *Predicted values based on structural analogs . |
Antitumor Activity
Fluorine- or chlorine-substituted derivatives demonstrate enhanced cytotoxicity against cancer cell lines (e.g., HT-29, MCF-7) by downregulating MMP expression and inducing apoptosis . The 2-substituted geometry may improve membrane permeability compared to para-substituted counterparts.
Analytical and Regulatory Considerations
Quality Control Metrics
Applications in Drug Development
The compound’s scaffold serves as a versatile building block for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume